

aLS-I-41 comparative analysis of different administration routes

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Compound of Interest		
Compound Name:	ALS-I-41	
Cat. No.:	B15294087	Get Quote

Comparative Analysis of aLS-I-41 Administration Routes

This guide provides a comprehensive comparison of different administration routes for the novel therapeutic compound **aLS-I-41**, currently under investigation for the treatment of Amyotrophic Lateral Sclerosis (ALS). The data presented is intended to inform researchers, scientists, and drug development professionals on the pharmacokinetic and efficacy profiles associated with various delivery methods.

Pharmacokinetic Profile of aLS-I-41

The pharmacokinetic parameters of **aLS-I-41** were evaluated across three primary routes of administration: intravenous (IV), oral (PO), and intrathecal (IT). The following table summarizes the key findings from these studies.



Parameter	Intravenous (IV)	Oral (PO)	Intrathecal (IT)
Bioavailability (%)	100	45	Not Applicable
Time to Peak Plasma Concentration (Tmax)	0.25 hours	2.5 hours	1.5 hours (CSF)
Peak Plasma Concentration (Cmax)	1500 ng/mL	350 ng/mL	50 ng/mL
Elimination Half-life (t1/2)	4 hours	6 hours	10 hours
Area Under the Curve (AUC)	4500 ng <i>h/mL</i>	1800 ngh/mL	750 ng*h/mL (CSF)

Efficacy in Preclinical Models

The neuroprotective efficacy of **aLS-I-41** was assessed in a SOD1-G93A transgenic mouse model of ALS. The primary endpoint was the delay in disease onset and extension of survival.

Administration Route	Dose	Change in Motor Function Score	Extension of Lifespan
Intravenous (IV)	10 mg/kg, daily	25% improvement	20 days
Oral (PO)	30 mg/kg, daily	15% improvement	12 days
Intrathecal (IT)	1 mg/kg, weekly	35% improvement	28 days

Experimental Protocols Pharmacokinetic Studies

Animal Model: Male Sprague-Dawley rats (n=6 per group).

Intravenous Administration: **aLS-I-41** was dissolved in a vehicle of 5% DMSO in saline. A single dose of 10 mg/kg was administered via the tail vein. Blood samples were collected at 0.1, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-administration.



Oral Administration: **aLS-I-41** was suspended in a 0.5% methylcellulose solution. A single dose of 30 mg/kg was administered by oral gavage. Blood samples were collected at 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.

Intrathecal Administration: **aLS-I-41** was dissolved in artificial cerebrospinal fluid. A single dose of 1 mg/kg was administered via direct lumbar puncture. Cerebrospinal fluid (CSF) and blood samples were collected at 1, 2, 4, 8, 12, and 24 hours post-administration.

Sample Analysis: Plasma and CSF concentrations of **aLS-I-41** were determined using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method.

Efficacy Studies in SOD1-G93A Mice

Animal Model: SOD1-G93A transgenic mice (n=15 per group).

Dosing: Dosing was initiated at 50 days of age and continued until the humane endpoint.

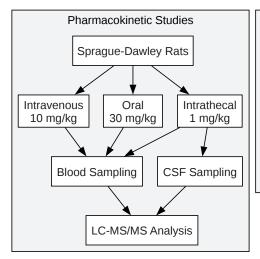
- IV group: 10 mg/kg **aLS-I-41** administered daily via tail vein injection.
- PO group: 30 mg/kg aLS-I-41 administered daily via oral gavage.
- IT group: 1 mg/kg **aLS-I-41** administered weekly via intrathecal injection.
- Control group: Received vehicle administration corresponding to each route.

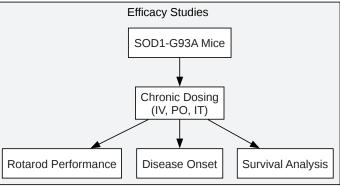
Endpoints:

- Motor Function: Assessed weekly using a rotarod performance test.
- Disease Onset: Defined as the age at which peak body weight was reached.
- Survival: Monitored daily, with the endpoint defined as the inability to right within 30 seconds.

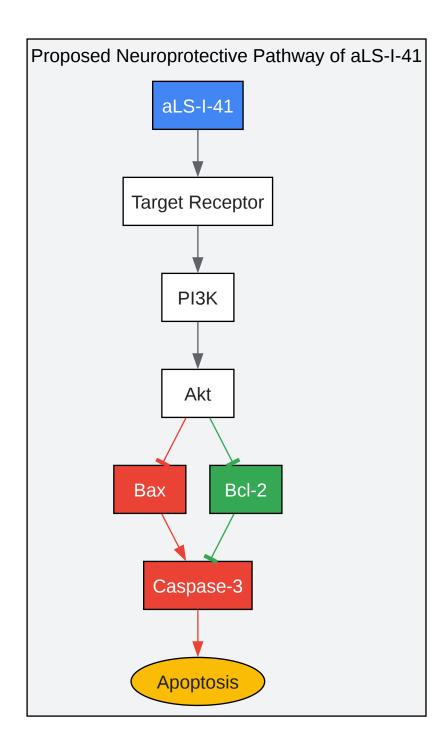
Visualizations











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